molecular formula C9H9ClO3 B2952436 (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid CAS No. 494796-54-2

(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid

Cat. No.: B2952436
CAS No.: 494796-54-2
M. Wt: 200.62
InChI Key: HWVHXAYPEXNZSZ-QMMMGPOBSA-N
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Description

(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid: is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a 4-chlorophenyl group attached to a hydroxypropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chlorobenzaldehyde.

    Aldol Condensation: 4-chlorobenzaldehyde undergoes aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form 4-chlorocinnamaldehyde.

    Reduction: The 4-chlorocinnamaldehyde is then reduced using a reducing agent like sodium borohydride to yield 4-chlorocinnamyl alcohol.

    Oxidation: The 4-chlorocinnamyl alcohol is oxidized using an oxidizing agent such as potassium permanganate to form 4-chlorocinnamic acid.

    Hydrolysis: Finally, the 4-chlorocinnamic acid undergoes hydrolysis in the presence of a strong acid like hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 4-chlorophenyl ketone, 4-chlorobenzoic acid.

    Reduction: 4-chlorophenylpropanol, 4-chlorophenylpropane.

    Substitution: 4-hydroxyphenylpropanoic acid, 4-aminophenylpropanoic acid.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate enzyme-substrate interactions and the role of chiral molecules in biological systems.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific pathways or receptors in the body.

Industry

Industrially, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and chiral nature make it valuable in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxy group and the 4-chlorophenyl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid methyl ester
  • (2S)-3-(4-chlorophenyl)-2-hydroxybutanoic acid
  • (2S)-3-(4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid

Uniqueness

Compared to its analogs, this compound stands out due to its specific chiral configuration and the presence of the hydroxy group at the second carbon. This configuration imparts unique reactivity and binding properties, making it particularly useful in stereoselective synthesis and biological applications.

Properties

IUPAC Name

(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVHXAYPEXNZSZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into 15.00 g β-(4-chlorophenyl)pyruvic acid, 98.00 g Zn(Hg), 219 mL of 2.5 mol·L1 hydrochloric acid and 35 mL THF solution were added, heated for refluxed for 10 h. After the filtration was performed when the reaction mixture was hot, the filtrate was concentrated to reach 80 mL and stood overnight. After sucking filtration, washing, drying and recrystallizing in boiling-water, a white floccular crystal was obtained in a yield of 64.0%.
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